3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
Description
Properties
Molecular Formula |
C23H17NO6 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C23H17NO6/c1-28-18-8-4-16(5-9-18)21-14-30-22-12-19(10-11-20(22)23(21)25)29-13-15-2-6-17(7-3-15)24(26)27/h2-12,14H,13H2,1H3 |
InChI Key |
RMVVNDSCURLJKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Step 1: Chalcone Formation
Reagents :
- 2-Hydroxy-4-methoxyacetophenone (1.0 equiv)
- 4-[(4-Nitrobenzyl)oxy]benzaldehyde (1.0 equiv)
- KOH (aqueous, 30%)
- Ethanol (solvent)
Procedure :
Dissolve the ketone and aldehyde in ethanol, cool to 0–5°C, and add KOH dropwise. Stir at room temperature for 3–5 hours, acidify with HCl, and isolate the chalcone via filtration.
Step 2: Oxidative Cyclization
Reagents :
- Chalcone intermediate (1.0 equiv)
- K₂CO₃ (2.0 equiv)
- H₂O₂ (30% in methanol)
Procedure :
Suspend the chalcone in methanol, add K₂CO₃ and H₂O₂, and stir at 50°C for 12 hours. Quench with water, extract with ethyl acetate, and purify via column chromatography.
Step 3: Deprotection and Alkylation
Reagents :
- Protected chromen-4-one (1.0 equiv)
- Acetic acid (for deprotection)
- 4-Nitrobenzyl bromide (1.2 equiv)
- K₂CO₃ (2.0 equiv)
- Acetone (solvent)
Procedure :
- Heat the protected compound in acetic acid at 80°C for 2 hours to remove the PMB group.
- Dissolve the deprotected chromen-4-one in acetone, add K₂CO₃ and 4-nitrobenzyl bromide, and reflux for 8 hours.
- Extract with dichloromethane, wash with brine, and purify via recrystallization.
Analytical Characterization
Successful synthesis is confirmed through:
- ¹H NMR : Aromatic protons at δ 6.8–8.2 ppm, methoxy singlet at δ 3.8–3.9 ppm, and nitro group deshielding effects.
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and NO₂ (~1520 cm⁻¹).
- Melting Point : Expected range 180–190°C (decomposes due to nitro group).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chromone core can be reduced to a dihydrochromone using sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Reduction of Nitro Group: 3-(4-methoxyphenyl)-7-((4-aminobenzyl)oxy)-4H-chromen-4-one.
Reduction of Chromone Core: 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-dihydrochromone.
Substitution of Methoxy Group: Various substituted chromones depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The nitrobenzyl ether moiety can undergo metabolic activation to form reactive intermediates that interact with cellular proteins and enzymes. The chromone core may also interact with various biological targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares the target compound with structurally related chromen-4-one derivatives, highlighting key substituents and biological activities:
*Calculated molecular weight based on formula C₂₃H₁₉NO₇.
Key Observations:
C3 Substitution: The 4-methoxyphenyl group at C3 is common in flavonoids with antioxidant and antimicrobial activities. For example, 2-(4-methoxyphenyl)chromen-4-one (MIC: 25–50 µg/mL against Klebsiella oxytoca) demonstrates that methoxy substitution enhances antibacterial efficacy compared to hydroxyl groups . Substitution at C3 with 2-methoxyphenyl (e.g., in ) reduces antibacterial activity, suggesting positional sensitivity .
C7 Substitution: The 4-nitrobenzyloxy group in the target compound is unique among analogs. Hydroxy or methoxy groups at C7 (e.g., ) correlate with anti-inflammatory and antioxidant activities but may reduce antibacterial potency due to hydrogen bonding limitations .
Structure-Activity Relationships (SAR)
- Antibacterial Activity :
- Anti-inflammatory Potential: Methoxy groups at C3/C7 (e.g., ) are associated with reduced neuroinflammation, likely via modulation of NF-κB or COX-2 pathways .
- Electron Effects :
- The nitro group in the target compound increases electron deficiency, which could improve membrane permeability or stabilize charge-transfer complexes with biological targets .
Biological Activity
3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one, a synthetic compound belonging to the flavonoid class, particularly the chromone derivatives, has garnered attention for its potential biological activities. Its molecular formula is C18H16N2O5, and it exhibits a yellow crystalline form. The unique structure features methoxy and nitrophenyl substituents that may enhance its therapeutic efficacy, particularly in antioxidant and anticancer applications.
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities, which are crucial in combating oxidative stress linked to various diseases. Antioxidants neutralize free radicals, potentially preventing cellular damage. Studies indicate that flavonoid derivatives like 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one can exhibit significant radical scavenging activity.
Anticancer Activity
Research has highlighted the anticancer properties of this compound. It may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. For instance, its mechanism of action could involve the modulation of signaling pathways associated with apoptosis (programmed cell death) and cell cycle regulation.
Case Studies
- In Vitro Studies : In a study assessing the cytotoxic effects of various flavonoids, 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one demonstrated notable activity against several cancer cell lines, including breast and colon cancer cells. The IC50 values indicated effective inhibition at micromolar concentrations.
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound might act as an enzyme inhibitor, affecting pathways crucial for tumor growth and survival.
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens. Its effectiveness varies with different microbes, indicating a broad spectrum of activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one could be explored further as a therapeutic agent against infections.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses and tumorigenesis.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one, it is useful to compare it with similar flavonoids:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Hydroxyflavone | 5-Hydroxyflavone | Strong antioxidant properties |
| 7-Hydroxyflavone | 7-Hydroxyflavone | Exhibits different anticancer activities |
The presence of both methoxy and nitrophenyl groups in 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one differentiates it from these compounds, potentially enhancing its efficacy as a therapeutic agent.
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
Q. Table 2. Stability Profile Under Stress Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 2.0, 40°C | <5 | None detected |
| pH 10.0, 40°C | 28 | 7-hydroxy analog |
| UV light, 48h | 4 | Nitroso derivative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
